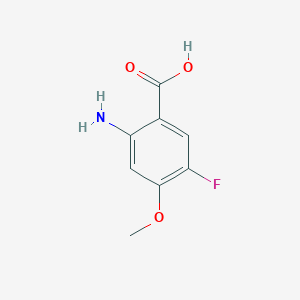

2-Amino-5-fluoro-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-amino-5-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAKHMMHWPAUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270136 | |

| Record name | Benzoic acid, 2-amino-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-91-9 | |

| Record name | Benzoic acid, 2-amino-5-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Potential

Research has shown that 2-amino-5-fluoro-4-methoxybenzoic acid exhibits promising biological activity, making it a candidate for anti-inflammatory and anticancer therapies. The presence of the amino group facilitates hydrogen bonding with biological macromolecules, potentially influencing enzyme activities and cellular signaling pathways. Additionally, the fluorine atom improves the compound's stability and bioavailability, which are critical factors in drug design.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds derived from similar benzoic acid structures against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer cell lines, showing significant potency compared to standard treatments like cisplatin. Compounds synthesized from this framework demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential as effective anticancer agents .

Genetic Research Applications

Counterselection in Yeast Genetics

this compound is utilized as a toxic antimetabolite in yeast genetics, specifically for counterselecting TRP1—a common genetic marker in Saccharomyces cerevisiae. This application allows researchers to select for strains that can grow in the presence of this compound while lacking the enzymes necessary for converting anthranilic acid to tryptophan. This selective pressure enables the identification of genetically modified organisms with desired traits .

Chemical Synthesis and Organic Chemistry

Reagent in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the preparation of substituted isoquinolinonaphthyridines and quinazolinones. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing complex organic molecules .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Amino-5-fluoro-4-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)

- Key Differences: Substituent positions: Amino (position 4), fluoro (position 2), methoxy (position 5). InChI Key: NKAKHMMHWPAUDK (target compound) vs. Not provided for the isomer . Biological Relevance: Both isomers are explored in medicinal chemistry, but the positional arrangement may alter binding affinity to biological targets. For example, the amino group at position 2 in the target compound could enhance hydrogen bonding compared to position 4 in the isomer .

2-Amino-5-fluorobenzoic Acid

- Key Differences: Lacks the methoxy group at position 3. Molecular Weight: 155.12 g/mol (vs. 185.15 g/mol for the target compound).

Halogen-Substituted Analogues

2-Amino-4-chlorobenzoic Acid (CAS 89-77-0)

- Key Differences: Chlorine (Cl) replaces fluorine (F) at position 4. Electron Effects: Cl is less electronegative than F, reducing electron-withdrawing effects and altering acidity (pKa). Melting Point: 231–235°C (vs.

3-Fluoro-4-methoxybenzoic Acid

Methoxy-Containing Analogues

4-Methoxybenzoic Acid

- Key Differences: Lacks amino and fluoro substituents. Solubility: Higher aqueous solubility due to the absence of hydrophobic fluorine. Applications: Used as a precursor in fragrance and polymer industries, unlike the target compound’s focus on pharmaceuticals .

2-Fluoro-5-methoxybenzoic Acid

- Key Differences: Lacks the amino group at position 2. Reactivity: The absence of -NH₂ limits its utility in amide-bond formation, a key step in drug synthesis .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Amino-5-fluoro-4-methoxybenzoic acid (CAS No. 1363380-91-9) is an aromatic compound notable for its unique functional groups, including an amino group, a fluoro substituent, and a methoxy group. These structural features influence its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 185.15 g/mol. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group affects the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which could lead to antibacterial or anticancer effects.

- DNA Intercalation : The compound has the potential to intercalate into DNA, disrupting replication and transcription processes, a mechanism commonly observed in antimalarial and anticancer agents.

- Targeting Molecular Pathways : It may target specific signaling pathways involved in disease progression, such as inhibiting kinases or other signaling molecules.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial cell membranes and inhibit growth. In vitro assays have demonstrated its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remain limited.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A study involving derivatives of benzoic acids showed that similar compounds exhibited significant cytotoxic effects on cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

- In Vivo Efficacy : In a study utilizing a streptozotocin-induced diabetic rat model, compounds structurally related to this compound demonstrated reduced retinal vascular leakage, suggesting potential applications in diabetic retinopathy treatment .

- Pharmacokinetics and Safety : A detailed pharmacokinetic assessment revealed that compounds similar to this compound exhibit favorable bioavailability and safety profiles, with minimal toxicity observed during prolonged administration in animal models .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to structurally similar compounds.

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | 1363380-91-9 | Yes | Potential | Exhibits unique structural features |

| Methyl 2-amino-4-fluoro-5-methoxybenzoate | 159768-51-1 | Moderate | Limited | Ester derivative |

| 2-Amino-3-methoxy-4-fluorobenzoic acid | 126480-32-8 | Yes | Moderate | Variation in methoxy position |

Preparation Methods

Synthetic Route Overview

A notable industrially viable method for synthesizing 2-amino-5-fluorobenzoic acid involves a multi-step process starting from 4-fluoroaniline. The key steps include condensation, cyclization, and oxidation under relatively mild conditions:

- Condensation : 4-fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.

- Cyclization : This intermediate undergoes cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.

- Oxidation : Finally, oxidation with hydrogen peroxide under alkaline conditions produces 2-amino-5-fluorobenzoic acid.

This method is advantageous due to inexpensive and readily available raw materials, mild reaction conditions, and a simple, safe operational process suitable for industrial scale-up.

Comparative Synthetic Routes

Other documented methods include:

| Method | Starting Material | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic oxidation of 5-fluoro-2-bromotoluene | 5-fluoro-2-bromotoluene | Acidic solution, O2 or O2-containing gas, 80-220°C; then ammonia reaction at 70-180°C | Direct oxidation and amination | High temperature, multiple steps |

| Nitration and reduction of 3-fluorobenzoic acid ester | 3-fluorobenzoic acid ester | Nitration at -10 to 30°C; reduction with Pt-S catalyst under H2 pressure at 50-120°C; hydrolysis | Established chemistry | Use of expensive catalysts, pressure conditions |

These methods tend to involve harsher conditions or expensive reagents, making the first method more attractive for industrial synthesis.

Analysis and Considerations for 2-Amino-5-fluoro-4-methoxybenzoic Acid

Though direct preparation methods for this compound are scarce, the synthetic strategies for 2-amino-5-fluorobenzoic acid and related acetophenone derivatives can be adapted:

- Starting materials : Analogous substituted anilines (e.g., 4-methoxy-4-fluoroaniline) could be used.

- Key steps : Condensation with chloral hydrate/hydroxylamine, cyclization, and oxidation may be modified to accommodate the methoxy group.

- Reaction conditions : Mild and industrially feasible conditions are preferred, avoiding harsh reagents or extreme temperatures.

- Purification : Recrystallization remains a reliable method for obtaining high-purity final products.

Summary Table of Preparation Methods

| Compound | Starting Material | Key Reagents | Conditions | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | 4-fluoroaniline | Chloral hydrate, hydroxylamine hydrochloride, H2SO4, H2O2 | Mild temp, acid cyclization, alkaline oxidation | Mild, safe, low cost | High |

| 2-Amino-5-fluoroacetophenone | 2-ethynyl-4-fluoroaniline | Acid (HCl preferred), water, NaOH | 30-100°C, 10-30 h, aqueous | Green, simple, high purity | High |

| This compound (inferred) | 4-methoxy-4-fluoroaniline (hypothetical) | Similar to above | Adapted mild conditions | Potentially mild and efficient | To be developed |

Q & A

Advanced Research Question

- Thermal Stability : Decomposition occurs >200°C (DSC/TGA data). Store at RT in airtight containers to prevent moisture absorption .

- pH Sensitivity :

- Acidic (pH <3) : Protonation of NH₂ and COOH groups increases solubility but may lead to decarboxylation.

- Alkaline (pH >9) : Deprotonation of COOH enhances solubility but risks hydrolysis of methoxy group (rare below 60°C) .

Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use buffered solutions (pH 1–13) to identify degradation pathways .

How can this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors or antibiotic analogs?

Advanced Research Question

The scaffold’s structural similarity to salicylanilides and fluoroquinolones suggests potential for:

- Kinase Inhibitors : Modify the NH₂ group to form amide bonds with heterocycles (e.g., pyridine), targeting ATP-binding pockets .

- Antibacterial Agents : Introduce sulfonamide or β-lactam moieties at COOH, leveraging fluorine’s bioavailability enhancement .

Validation : Test in vitro against S. aureus (MIC assays) or kinase inhibition (IC₅₀ via fluorescence polarization) .

How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Reagent Purity : Ensure fluorinating agents (e.g., DAST) are freshly distilled to avoid moisture-induced side reactions .

- Analytical Calibration : Cross-validate NMR shifts with deuterated solvents and internal standards (e.g., TMS) .

- Byproduct Identification : Use HR-MS to detect trace impurities (e.g., di-fluorinated byproducts in over-fluorinated batches) .

Case Study : A 2025 study reported 75% yield using Selectfluor®, while a 2023 method achieved 85% with DAST. The difference was attributed to solvent polarity (acetonitrile vs. DCM) and reaction time optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.